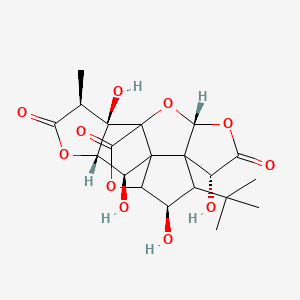

Ginkgolide C (Standard)

Description

BenchChem offers high-quality Ginkgolide C (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ginkgolide C (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,6R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3/t5-,6-,7+,8+,9+,10-,11+,15+,17?,18?,19-,20?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOGMTLMADGEOQ-BKGDODAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@]1(C34C(=O)O[C@H]5C3([C@H]2O)C6([C@@H]([C@H]5O)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864569 | |

| Record name | Ginkgolide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15291-76-6 | |

| Record name | Ginkgolide C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15291-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginkgolide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-2,4,7b,11-tetrahydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Pharmacological Effects of Ginkgolide C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide C (GC) is a unique diterpene trilactone isolated from the leaves of the Ginkgo biloba tree. As a key bioactive constituent of Ginkgo biloba extracts, which have been used for centuries in traditional medicine, Ginkgolide C has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the pharmacological effects of Ginkgolide C, with a focus on its anti-cancer, cardio-protective, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Pharmacological Effects of Ginkgolide C

Ginkgolide C exhibits a range of biological activities, primarily attributed to its potent antagonism of the platelet-activating factor (PAF) receptor and its modulation of key cellular signaling pathways. The following sections delineate its effects on different pathological conditions.

Anti-Cancer Effects in Colorectal Carcinoma

Ginkgolide C has demonstrated significant anti-neoplastic effects in colorectal cancer cells by inhibiting cell proliferation, inducing apoptosis, and suppressing invasion and migration.[1]

Quantitative Data on Anti-Cancer Effects

| Cell Line | Assay | Treatment Concentration (µM) | Observed Effect | Reference |

| Colorectal Carcinoma Cells | Cell Proliferation | Not specified | Suppressed cell proliferation | [1] |

| Colorectal Carcinoma Cells | Apoptosis | Not specified | Induced apoptosis | [1] |

| Colorectal Carcinoma Cells | Invasion Assay | Not specified | Suppressed invasion and migration | [1] |

| Colorectal Carcinoma Cells | Western Blot | Not specified | Down-regulated MMP-2 and MMP-9 expression | [1] |

Experimental Protocol: Transwell Invasion Assay

This protocol is a representative method for assessing the effect of Ginkgolide C on the invasive potential of colorectal cancer cells.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel basement membrane matrix

-

Serum-free cell culture medium

-

Complete cell culture medium with 10% Fetal Bovine Serum (FBS)

-

Colorectal cancer cells (e.g., HCT116, SW480)

-

Ginkgolide C

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal Violet stain (0.1%)

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold, serum-free medium (typically 1:3 to 1:5 dilution).

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

-

Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.

-

-

Cell Seeding:

-

Harvest colorectal cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

To the lower chamber, add 600 µL of complete medium containing 10% FBS as a chemoattractant.

-

In the treatment group, add the desired concentration of Ginkgolide C to both the upper and lower chambers.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Removal of Non-Invading Cells:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane.

-

-

Fixation and Staining:

-

Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.

-

Stain the cells with 0.1% Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

-

Quantification:

-

Allow the inserts to air dry.

-

Visualize and count the stained, invaded cells under a microscope in several random fields.

-

Calculate the average number of invaded cells per field.

-

Cardioprotective Effects in Myocardial Ischemia/Reperfusion Injury

Ginkgolide C has been shown to alleviate myocardial ischemia/reperfusion (I/R) injury by inhibiting inflammation.[2]

Quantitative Data on Cardioprotective Effects

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Rats with Myocardial Ischemia/Reperfusion | Ginkgolide C | 8, 16, 32 mg/kg | Reduced infarct size, suppressed polymorphonuclear leukocyte infiltration, and ameliorated histopathological damage. | [2] |

| Primary Neonatal Rat Ventricular Myocytes | Ginkgolide C | 1, 10, 100 µM | Improved cell viability after hypoxia/reoxygenation. | [2] |

Neuroprotective Effects

Ginkgolides, including Ginkgolide C, are known for their neuroprotective properties.[3] While specific quantitative data for Ginkgolide C's direct effect on neuronal viability is still emerging, studies on related ginkgolides and the general extract suggest a protective role against neurotoxicity.[3][4]

Experimental Protocol: Neuronal Cell Viability Assay

This protocol describes a general method to assess the neuroprotective effects of Ginkgolide C against a neurotoxin-induced injury in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., Amyloid-β 1-42, H2O2)

-

Ginkgolide C

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of Ginkgolide C for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding the neurotoxin to the wells (except for the control group).

-

Incubate for the desired duration (e.g., 24-48 hours).

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate at 37°C for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control group (untreated, non-toxin exposed cells).

-

Signaling Pathways Modulated by Ginkgolide C

Ginkgolide C exerts its pharmacological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of Ginkgolide C in different cellular contexts.

Wnt/β-catenin Signaling Pathway in Colorectal Cancer

Ginkgolide C inhibits the Wnt/β-catenin signaling pathway, which is aberrantly activated in many colorectal cancers.[1] This inhibition leads to a reduction in the expression of downstream target genes involved in cell proliferation and survival.

CD40/NF-κB Signaling Pathway in Inflammation

Ginkgolide C attenuates inflammatory responses by suppressing the CD40/NF-κB signaling pathway.[2][5][[“]][7][8] This pathway is crucial in mediating the expression of pro-inflammatory cytokines and adhesion molecules.

Conclusion

Ginkgolide C is a multifaceted natural compound with significant therapeutic potential. Its ability to modulate critical signaling pathways, such as Wnt/β-catenin and CD40/NF-κB, underscores its promise in the development of novel treatments for cancer and inflammatory diseases. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and safety profile. This technical guide provides a comprehensive overview of the current understanding of Ginkgolide C's pharmacological effects and serves as a valuable resource for researchers and drug development professionals in the field.

References

- 1. Ginkgolide C promotes apoptosis and abrogates metastasis of colorectal carcinoma cells by targeting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective and Antioxidant Effect of Ginkgo biloba Extract Against AD and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Quantitative Proteomics Reveals Neuroprotective Mechanism of Ginkgolide B in Aβ1-42-induced N2a Neuroblastoma Cells. | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. consensus.app [consensus.app]

- 7. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginkgolide C attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing CD40/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Pathway of Ginkgolide C Biosynthesis in Ginkgo biloba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide C, a prominent member of the terpene trilactone family unique to the ancient medicinal plant Ginkgo biloba, has garnered significant interest for its potent pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of Ginkgolide C, consolidating current knowledge for researchers, scientists, and professionals in drug development. We delineate the enzymatic cascade from primary metabolism to the intricate, late-stage tailoring reactions that forge the complex architecture of this diterpenoid. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding of this complex natural product's genesis.

Introduction

The ginkgolides, including Ginkgolide C, are a group of structurally complex diterpenoid trilactones exclusively produced by Ginkgo biloba. These molecules are renowned for their therapeutic properties, particularly as potent antagonists of the platelet-activating factor receptor. The intricate cage-like structure of ginkgolides, featuring a unique tert-butyl group and multiple stereocenters, presents a formidable challenge for chemical synthesis and has made their biosynthesis a subject of intense scientific scrutiny. Understanding the biosynthetic pathway is crucial for developing biotechnological approaches to enhance the production of these valuable compounds. This guide focuses specifically on the biosynthesis of Ginkgolide C, highlighting the key enzymatic steps and regulatory aspects.

The Biosynthetic Pathway of Ginkgolide C

The biosynthesis of Ginkgolide C is a multi-step process that originates from primary metabolism and proceeds through a series of cyclization and oxidation reactions, primarily occurring in the roots of the Ginkgo biloba tree. The pathway can be broadly divided into three major stages: the formation of the universal diterpene precursor, the cyclization to form the basic ginkgolide skeleton, and the late-stage oxidative modifications that lead to the diverse ginkgolide structures, including Ginkgolide C.

Stage 1: Formation of the C20 Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The journey to Ginkgolide C begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the synthesis of the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in the plastids.[1][2] These units are then sequentially condensed to form the 20-carbon precursor of all diterpenoids, geranylgeranyl pyrophosphate (GGPP).

The key enzymes involved in the MEP pathway and the formation of GGPP are summarized in Table 1.

Table 1: Key Enzymes in the MEP Pathway and GGPP Synthesis

| Enzyme | Abbreviation | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form DXP. |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Conversion of DXP to MEP. |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | Formation of CDP-ME from MEP. |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | Phosphorylation of CDP-ME to CDP-MEP. |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MCS | Cyclization of CDP-MEP to MEcPP. |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | HDS | Conversion of MEcPP to HMBPP. |

| 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase | HDR | Reduction of HMBPP to IPP and DMAPP. |

| Geranylgeranyl pyrophosphate synthase | GGPPS | Condensation of three molecules of IPP and one molecule of DMAPP to form GGPP. |

A diagram of the MEP pathway leading to GGPP is presented below.

References

Ginkgolide C's role as a PAF (platelet-activating factor) antagonist

A Technical Guide to Ginkgolide C as a Platelet-Activating Factor (PAF) Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ginkgolide C, a naturally occurring terpenoid from the Ginkgo biloba tree, and its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes the underlying molecular and experimental frameworks.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of numerous cell types, including platelets, neutrophils, and endothelial cells.[2] Ginkgolides, a group of unique diterpenoid lactones isolated from Ginkgo biloba, have been identified as specific and competitive antagonists of the PAF receptor.[2][3] Among these, Ginkgolide C plays a significant role, and understanding its antagonistic properties is crucial for the development of novel therapeutic agents targeting PAF-mediated pathologies.

Quantitative Data on Ginkgolide C and Other Ginkgolides

The inhibitory potency of Ginkgolide C and other related ginkgolides against PAF-induced platelet aggregation has been quantified in various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a comparative view of their efficacy.

| Compound | IC50 (µM) - Study 1[4] | IC50 (µg/mL) - Study 2[5] |

| Ginkgolide A | 0.74 | 15.8 |

| Ginkgolide B | 0.25 | 2.5 |

| Ginkgolide C | 7.1 | 29.8 |

| Ginkgolide J | 54.0 | 43.5 |

Note: The variation in IC50 values between studies can be attributed to different experimental conditions, such as the source of platelets (human vs. rabbit) and the specific assay protocols used.

Molecular Mechanism of Action

Ginkgolide C functions as a competitive antagonist at the PAF receptor. This means that it binds to the same site on the receptor as PAF but does not activate it, thereby preventing PAF from exerting its biological effects. Molecular dynamics simulations suggest that the binding of PAF to its receptor leads to an activated state, while the binding of a ginkgolide locks the receptor in an inactive state.[2]

PAF Receptor Signaling Pathway and Inhibition by Ginkgolide C

Upon binding of PAF, the PAF receptor couples to Gq and Gi proteins, initiating a cascade of intracellular signaling events.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in platelet aggregation and other cellular responses. Ginkgolide C, by blocking the PAF receptor, prevents the initiation of this signaling cascade.

References

- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of Ginkgolide C in Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, necessitates the exploration of novel neuroprotective agents. Ginkgolide C, a terpene lactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the neuroprotective effects of Ginkgolide C in ischemic stroke, with a focus on its mechanisms of action, experimental validation, and future therapeutic prospects. We delve into the intricate signaling pathways modulated by Ginkgolide C, present quantitative data from preclinical studies in a structured format, and provide detailed experimental protocols for key assays. This document aims to serve as an in-depth resource for researchers, scientists, and professionals involved in the development of novel stroke therapies.

Introduction

Ischemic stroke is characterized by a sudden interruption of blood flow to the brain, leading to a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately resulting in neuronal death and neurological deficits. Current therapeutic strategies are limited, highlighting the urgent need for effective neuroprotective interventions. Ginkgolides, including Ginkgolide C, have demonstrated a range of pharmacological activities that are relevant to the pathophysiology of ischemic stroke.[1][2] This guide specifically focuses on the neuroprotective mechanisms of Ginkgolide C, providing a detailed examination of the scientific evidence supporting its therapeutic potential.

Mechanisms of Neuroprotection

Ginkgolide C exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating inflammation, combating oxidative stress, and inhibiting platelet-activating factor.

Anti-inflammatory Effects: The CD40/NF-κB Pathway

A key mechanism underlying the neuroprotective action of Ginkgolide C is its ability to suppress the inflammatory response triggered by cerebral ischemia/reperfusion injury. This is achieved through the inhibition of the CD40/NF-κB signaling pathway.[3]

Ischemia leads to the upregulation of CD40 on various cell types in the brain, including microglia and endothelial cells. The interaction of CD40 with its ligand, CD40L, initiates a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as adhesion molecules like ICAM-1 and VCAM-1. These molecules contribute to the infiltration of neutrophils, exacerbating brain edema and neuronal damage.[3]

Ginkgolide C has been shown to downregulate the expression of CD40, thereby inhibiting the subsequent activation of NF-κB and the production of these inflammatory mediators. This ultimately leads to a reduction in neuroinflammation and its damaging consequences.[3]

References

- 1. d-nb.info [d-nb.info]

- 2. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginkgolide C attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing CD40/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Ginkgolide C in the Treatment of Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel disease-modifying interventions. Ginkgolide C, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a promising candidate due to its multifaceted neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of Ginkgolide C's potential in treating neurodegenerative diseases, with a focus on its mechanisms of action, quantitative experimental data, and detailed experimental protocols.

Core Mechanisms of Neuroprotection

Ginkgolide C exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities. These effects are mediated by the modulation of several key signaling pathways implicated in the pathophysiology of neurodegenerative disorders.

Anti-Inflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, contributing to neuronal damage and disease progression. Ginkgolide C has been shown to mitigate neuroinflammation by targeting key inflammatory signaling pathways.

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. In pathological conditions, its activation leads to the expression of pro-inflammatory cytokines and other inflammatory mediators. Ginkgolide C has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory molecules.[1]

-

Modulation of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. Studies on ginkgolides, including mixtures containing Ginkgolide C, have shown the ability to suppress the activation of the NLRP3 inflammasome in models of Alzheimer's disease.[2]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal cell death in neurodegenerative diseases. Ginkgolide C exhibits potent antioxidant properties.

-

Activation of the Akt/Nrf2/HO-1 Signaling Pathway: The Akt/Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Ginkgolide C has been found to activate this pathway, leading to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps to neutralize ROS and protect neurons from oxidative damage.[3]

Other Neuroprotective Mechanisms

Beyond its anti-inflammatory and antioxidant effects, Ginkgolide C and other ginkgolides have been reported to have other neuroprotective actions, including the inhibition of platelet-activating factor (PAF), which is involved in inflammatory and thrombotic processes in the brain.[4]

Quantitative Data on the Efficacy of Ginkgolide C

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of Ginkgolide C and related ginkgolides.

Table 1: In Vitro Effects of Ginkgolides on Neuronal and Glial Cells

| Cell Line | Treatment/Model | Ginkgolide/Concentration | Measured Parameter | Result | Citation |

| BV2 Microglia | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Ginkgolides Mix (including C) (6.25-100 µg/mL) | Cell Viability | Significant increase in a dose-dependent manner | [5] |

| BV2 Microglia | OGD/R | Ginkgolides Mix (50 µg/mL) | TNF-α, IL-1β, IL-6 Release | Significant reduction | [5] |

| BV2 Microglia | Aβ₁₋₄₂ Treatment | Ginkgolide Mix (containing C) | IL-1β, IL-18 Release | Significant reduction | [2] |

| SH-SY5Y Neuroblastoma | Oxygen-Glucose Deprivation (OGD) | Ginkgolide K (12.5, 25, 50 µg/mL) | Cell Viability | Significant dose-dependent increase | [2] |

| SH-SY5Y Neuroblastoma | OGD | Ginkgolide K (12.5, 25, 50 µg/mL) | ROS Levels | Significant dose-dependent decrease | [2] |

| Primary Neonatal Ventricular Myocytes | Hypoxia/Reoxygenation (H/R) | Ginkgolide C (1, 10, 100 µM) | IL-1β Release | Dose-dependent decrease (41.5%, 52.9%, 69.6% reduction) | [1] |

| Primary Neonatal Ventricular Myocytes | H/R | Ginkgolide C (1, 10, 100 µM) | IL-6 Release | Dose-dependent decrease (6.1%, 30.1%, 57.0% reduction) | [1] |

Table 2: In Vivo Effects of Ginkgolides in Animal Models of Neurodegenerative Diseases

| Animal Model | Disease Model | Ginkgolide/Dosage | Measured Parameter | Result | Citation |

| C57BL/6 Mice | MPTP-induced Parkinson's Disease | Ginkgolide C | Behavioral Deficits | Significant amelioration | [3] |

| APP/PS1 Mice | Alzheimer's Disease | Ginkgolide Mix (containing C) | Inflammatory Cell Infiltration & Neuron Loss | Attenuated | [2] |

| APP/PS1 Mice | Alzheimer's Disease | Ginkgolide Mix (containing C) | Aβ Deposition | Reduced | [2] |

| APP/PS1 Mice | Alzheimer's Disease | Ginkgolide Mix (containing C) | NLRP3, ASC, Caspase-1 mRNA & Protein | Reduced expression | [2] |

| APP/PS1 Mice | Alzheimer's Disease | Ginkgolide Mix (containing C) | IL-1β and IL-18 Levels | Significantly reduced | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Ginkgolide C.

In Vitro Neuroinflammation Model in BV2 Microglial Cells

This protocol is based on methodologies described for investigating the anti-inflammatory effects of ginkgolides on microglial cells.[5][6]

-

Cell Culture:

-

Culture BV2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model:

-

Seed BV2 cells in appropriate culture plates.

-

To induce OGD, replace the culture medium with glucose-free DMEM and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for a specified duration (e.g., 4 hours).

-

For reoxygenation, replace the glucose-free medium with complete DMEM and return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified time (e.g., 3 hours).

-

-

Ginkgolide C Treatment:

-

Prepare stock solutions of Ginkgolide C in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of Ginkgolide C during the reoxygenation phase.

-

-

Assessment of Inflammatory Markers:

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Lyse the cells to extract proteins for Western blot analysis of key signaling molecules in the NF-κB and NLRP3 inflammasome pathways.

-

In Vivo Parkinson's Disease Model in Mice

This protocol is based on the methodology for inducing Parkinson's disease in mice using MPTP.[3]

-

Animals:

-

Use male C57BL/6 mice (e.g., 8-10 weeks old, weighing 20-25 g).

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

-

MPTP Administration:

-

Induce Parkinsonism by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) hydrochloride (e.g., 30 mg/kg) once daily for 5 consecutive days.

-

-

Ginkgolide C Treatment:

-

Administer Ginkgolide C orally (e.g., by gavage) at the desired doses daily for a specified period, starting before or after MPTP administration, depending on the study design (prophylactic or therapeutic).

-

-

Behavioral Assessment:

-

Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.

-

-

Neurochemical and Histological Analysis:

-

Euthanize the animals at the end of the treatment period.

-

Dissect the substantia nigra and striatum for neurochemical analysis (e.g., HPLC to measure dopamine (B1211576) and its metabolites) and histological analysis (e.g., immunohistochemistry for tyrosine hydroxylase to assess dopaminergic neuron loss).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways modulated by Ginkgolide C and a typical experimental workflow.

Caption: NF-κB Signaling Pathway Inhibition by Ginkgolide C.

Caption: NLRP3 Inflammasome Pathway Modulation by Ginkgolide C.

Caption: Akt/Nrf2/HO-1 Antioxidant Pathway Activation by Ginkgolide C.

Caption: Experimental Workflow for Evaluating Ginkgolide C.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of Ginkgolide C as a therapeutic agent for neurodegenerative diseases. Its ability to concurrently target multiple key pathological pathways, including neuroinflammation and oxidative stress, makes it an attractive candidate for further development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Ginkgolide C is crucial for optimizing its therapeutic use.

-

Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to establish the safety and efficacy of Ginkgolide C in patients with neurodegenerative diseases.

-

Combination Therapies: Investigating the synergistic effects of Ginkgolide C with existing treatments could lead to more effective therapeutic strategies.

-

Biomarker Studies: Identifying and validating biomarkers that can track the therapeutic response to Ginkgolide C will be essential for personalized medicine approaches.

References

- 1. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginkgolide K protects SH-SY5Y cells against oxygen-glucose deprivation-induced injury by inhibiting the p38 and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

Unveiling the Neurological Landscape: A Technical Guide to the Molecular Targets of Ginkgolide C in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide C, a unique terpene trilactone derived from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its potential therapeutic applications in a range of neurological disorders. Its complex molecular structure underpins a diverse pharmacological profile, engaging with multiple targets within the central nervous system (CNS). This technical guide provides an in-depth exploration of the known molecular interactions of Ginkgolide C, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The information herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the neuroprotective and neuromodulatory potential of this intricate natural compound.

Quantitative Data on Molecular Interactions of Ginkgolide C

The following tables summarize the available quantitative data on the interactions of Ginkgolide C and related ginkgolides with their molecular targets in the central nervous system. This data is crucial for understanding the potency and selectivity of Ginkgolide C.

| Target Receptor | Ligand | Assay System | Potency (IC₅₀) | Reference |

| Glycine-activated chloride channels | Ginkgolide C | Rat hippocampal neurons | 0.267 µM | [1] |

| Glycine (B1666218) Receptor α1 (homomeric) | Ginkgolide C | High-throughput screening | Most potent native ginkgolide | [2] |

| Glycine Receptor α2 | Ginkgolide A | Not specified | 2.1 µM | [3] |

| Glycine Receptor α2 | Ginkgolide B | Not specified | 3.7 µM | [3] |

| Glycine Receptor α2 | Ginkgolide M | Not specified | 1.3 µM | [3] |

| Platelet-Activating Factor (PAF) Receptor | Ginkgolide C | Human platelets | 7.1 µM | [4] |

| Platelet-Activating Factor (PAF) Receptor | Ginkgolide A | Human platelets | 0.74 µM | [4] |

| Platelet-Activating Factor (PAF) Receptor | Ginkgolide B | Human platelets | 0.25 µM | [4] |

| Platelet-Activating Factor (PAF) Receptor | Ginkgolide J | Human platelets | 54 µM | [4] |

Table 1: Inhibitory Concentrations (IC₅₀) of Ginkgolides on Receptor Function.

| Signaling Pathway Component | Cell Type | Ginkgolide C Concentration | Observed Effect | Reference |

| NF-κB p65 (nuclear translocation) | Hypoxia/Reoxygenation-treated rat brain microvessel endothelial cells | Not specified | Hindered translocation from cytosol to nucleus | [5] |

| IκB-α phosphorylation | Hypoxia/Reoxygenation-treated ventricular myocytes | 1, 10, 100 µM | Reduced phosphorylation by 25.8%, 34.7%, and 55.2% respectively | [6] |

| IKK-β activity | Hypoxia/Reoxygenation-treated ventricular myocytes | 1, 10, 100 µM | Reduced expression by 28.9%, 47.6%, and 73.8% respectively | [6] |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Ischemia/Reperfusion-injured rat serum | 8, 16, 32 mg/kg | Dose-dependent decrease in cytokine levels | [6] |

Table 2: Quantitative Effects of Ginkgolide C on Inflammatory Signaling Pathways.

Key Molecular Targets and Signaling Pathways

Ginkgolide C exerts its effects on the central nervous system through a multi-targeted approach, influencing neurotransmission, inflammation, and cellular integrity. The primary molecular targets and pathways are detailed below.

Glycine Receptor Antagonism

Ginkgolides, including Ginkgolide C, are potent antagonists of inhibitory glycine receptors (GlyRs), which are ligand-gated ion channels crucial for mediating inhibitory neurotransmission in the spinal cord, brainstem, and other areas of the CNS.[2][7] By blocking the chloride ion influx through GlyRs, Ginkgolide C can modulate neuronal excitability. Structure-activity relationship studies have shown that native Ginkgolide C is a highly potent ligand for homomeric α1 glycine receptors.[2]

Modulation of Inflammatory Signaling Pathways

A significant aspect of Ginkgolide C's neuroprotective effects stems from its potent anti-inflammatory properties. It achieves this by modulating several key inflammatory signaling cascades.

Ginkgolide C has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[8] It can inhibit the phosphorylation of IκB-α and the activity of IKK-β, which are critical steps for the translocation of the p65 subunit of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes.[6]

Ginkgolide C can inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[9][10] This multi-protein complex is a key component of the innate immune system and its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By suppressing NLRP3 inflammasome activation, Ginkgolide C can mitigate neuroinflammation.

Ginkgolide C has been shown to attenuate inflammatory responses by suppressing the CD40/NF-κB pathway.[5][11] CD40, a member of the tumor necrosis factor receptor superfamily, plays a role in initiating and sustaining inflammation. By inhibiting this pathway, Ginkgolide C can reduce the expression of downstream inflammatory mediators.

Wnt/β-catenin Signaling Pathway

Recent studies have indicated that Ginkgolide C can inhibit the Wnt/β-catenin signaling pathway.[12] This pathway is crucial for neuronal development, synaptic plasticity, and adult neurogenesis. Dysregulation of Wnt/β-catenin signaling is implicated in neurodegenerative diseases. Ginkgolide C's ability to modulate this pathway suggests a role in promoting neuronal health and regeneration.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the molecular targets of Ginkgolide C. It is important to note that these are general protocols and may require optimization for specific experimental conditions.

Patch-Clamp Electrophysiology for Glycine Receptor Antagonism

-

Objective: To measure the effect of Ginkgolide C on glycine-activated chloride currents in neurons.

-

Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines expressing specific glycine receptor subunits (e.g., HEK293 cells) are used.

-

Recording: Whole-cell patch-clamp recordings are performed. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: A baseline glycine-evoked current is established by applying a known concentration of glycine. Subsequently, Ginkgolide C is co-applied with glycine, and the change in current amplitude is measured.

-

Data Analysis: The inhibitory effect of Ginkgolide C is quantified by calculating the percentage of inhibition of the glycine-induced current. Dose-response curves are generated to determine the IC₅₀ value.

NF-κB Luciferase Reporter Assay

-

Objective: To quantify the inhibitory effect of Ginkgolide C on NF-κB transcriptional activity.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[13][14]

-

Treatment: Cells are pre-treated with various concentrations of Ginkgolide C for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Luciferase Assay: After stimulation, cells are lysed, and luciferase activity is measured using a luminometer.[15]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activity by Ginkgolide C is then calculated relative to the stimulated control.

Western Blot Analysis for MAPK Signaling

-

Objective: To determine the effect of Ginkgolide C on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, JNK, p38).

-

Cell Lysis and Protein Quantification: Cells are treated with Ginkgolide C and a stimulant (e.g., LPS).[16] After treatment, cells are lysed, and the total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[17][18]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to assess the effect of Ginkgolide C.[19]

NLRP3 Inflammasome Activation Assay

-

Objective: To assess the inhibitory effect of Ginkgolide C on the activation of the NLRP3 inflammasome in microglial cells.

-

Cell Culture and Priming: Microglial cells (e.g., BV-2) are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[20]

-

Treatment and Activation: The primed cells are then treated with Ginkgolide C followed by an NLRP3 activator such as ATP or nigericin.

-

Measurement of IL-1β Release: The concentration of mature IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blot for Caspase-1 Cleavage: Cell lysates are analyzed by Western blot to detect the cleaved (active) form of caspase-1.

-

Data Analysis: The reduction in IL-1β secretion and caspase-1 cleavage in the presence of Ginkgolide C indicates inhibition of NLRP3 inflammasome activation.

Wnt/β-catenin TOPflash Reporter Assay

-

Objective: To measure the effect of Ginkgolide C on the transcriptional activity of the Wnt/β-catenin signaling pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a control Renilla luciferase plasmid.[21][22][23]

-

Treatment: Cells are treated with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor) in the presence or absence of Ginkgolide C.

-

Luciferase Assay: Following treatment, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured.

-

Data Analysis: The TOPflash luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway by Ginkgolide C.

Conclusion

Ginkgolide C presents a compelling profile as a multi-target modulator within the central nervous system. Its ability to antagonize inhibitory glycine receptors and potently suppress key inflammatory pathways, including NF-κB and the NLRP3 inflammasome, highlights its potential for therapeutic intervention in neuroinflammatory and neurodegenerative conditions. Furthermore, its emerging role in modulating the Wnt/β-catenin signaling pathway suggests a capacity to influence neurogenesis and synaptic plasticity. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the precise mechanisms of action of Ginkgolide C and for the development of novel neurotherapeutics based on its unique pharmacological properties. Continued investigation is warranted to fully elucidate its complex interactions within the CNS and to translate these findings into clinical applications.

References

- 1. Ginkgolide B inhibits NLRP3 inflammasome activation and promotes microglial M2 polarization in Aβ1-42-induced microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginkgolides and glycine receptors: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine receptor subunit alpha-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Ginkgolide C attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing CD40/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective potentiation of alpha 1 glycine receptors by ginkgolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginkgolide C inhibits ROS-mediated activation of NLRP3 inflammasome in chondrocytes to ameliorate osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Ginkgolide C promotes apoptosis and abrogates metastasis of colorectal carcinoma cells by targeting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 14. bowdish.ca [bowdish.ca]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad.com [bio-rad.com]

- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 19. researchgate.net [researchgate.net]

- 20. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]

- 21. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

The role of Ginkgolide C in mitigating metabolic disorders

An In-depth Technical Guide to the Role of Ginkgolide C in Mitigating Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance, represent a growing global health crisis with limited effective therapeutic options.[1][2] Ginkgolide C (GC), a diterpene lactone isolated from Ginkgo biloba leaves, has emerged as a promising candidate for mitigating these conditions.[3][4] Preclinical evidence demonstrates that Ginkgolide C modulates key signaling pathways involved in lipid metabolism, inflammation, and glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of Ginkgolide C's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action: The AMPK/Sirt1 Signaling Axis

Ginkgolide C exerts its primary metabolic benefits through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][3][5] Activation of AMPK by Ginkgolide C initiates a cascade of downstream events that collectively suppress fat accumulation and enhance energy expenditure.

Regulation of Lipid Metabolism in Adipocytes and Hepatocytes

In both adipocytes and liver cells, Ginkgolide C has been shown to significantly inhibit lipid accumulation.[3][6] This is achieved through a dual mechanism: the suppression of lipogenesis (fatty acid synthesis) and the promotion of lipolysis (fat breakdown).

-

Inhibition of Lipogenesis: Ginkgolide C treatment leads to the phosphorylation and activation of AMPK.[3] Activated AMPK then phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[3][7] Furthermore, Ginkgolide C suppresses the expression of key adipogenesis-related transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein (C/EBP), which are crucial for the differentiation of preadipocytes into mature, lipid-storing adipocytes.[3][4][7] In hepatocytes, it also downregulates sterol regulatory element-binding protein 1c (SREBP-1c), another critical transcription factor for lipogenesis.[4][5]

-

Promotion of Lipolysis and Fatty Acid Oxidation: Ginkgolide C enhances the breakdown of stored triglycerides by increasing the production of adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL).[3][7][8] In hepatocytes, it promotes fatty acid β-oxidation by upregulating the expression of carnitine palmitoyltransferase 1 (CPT-1) and PPARα.[4][8]

The activation of Sirtuin 1 (Sirt1), a protein deacetylase, also plays a role in the effects of Ginkgolide C.[3] Ginkgolide C promotes Sirt1 expression, which works in concert with AMPK to improve lipid metabolism.[3][5]

Caption: Ginkgolide C activates the AMPK/Sirt1 pathway to regulate lipid metabolism.

Anti-inflammatory Effects

Chronic low-grade inflammation is a key driver in the pathogenesis of metabolic disorders.[4] Ginkgolide C exhibits potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][9][10] It has been shown to suppress the phosphorylation of IκB-α, the inhibitor of NF-κB, which prevents the translocation of NF-κB to the nucleus.[9] This blockade results in decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][11]

Caption: Ginkgolide C inhibits the NF-κB pathway, reducing inflammatory responses.

Efficacy in Preclinical Models of Metabolic Disorders

The therapeutic potential of Ginkgolide C has been evaluated in various in vitro and in vivo models, demonstrating significant efficacy in mitigating key aspects of metabolic disease.

Adiposity and Obesity

In the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, Ginkgolide C has been shown to suppress lipid accumulation in a dose-dependent manner.[3][7] It also reduces the expression of genes associated with fatty acid synthesis.[3]

Table 1: Effects of Ginkgolide C on Adipogenesis and Lipolysis in 3T3-L1 Adipocytes

| Parameter | Treatment | Outcome | Reference |

|---|---|---|---|

| Lipid Accumulation | Ginkgolide C | Significantly suppressed | [3][7] |

| Adipogenic Transcription Factors (PPARγ, C/EBP) | Ginkgolide C | Expression significantly decreased | [3][7] |

| Lipolysis Enzymes (ATGL, HSL) | Ginkgolide C | Production enhanced | [3][7][8] |

| AMPK Phosphorylation | Ginkgolide C | Increased in a concentration-dependent manner | [3] |

| ACC Phosphorylation | Ginkgolide C | Increased in a concentration-dependent manner |[3] |

Non-Alcoholic Fatty Liver Disease (NAFLD)

Ginkgolide C has demonstrated protective effects in models of NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH).[1][6] In mice fed a Western Diet to induce NASH, administration of Ginkgolide C led to significant improvements in liver health.[1] The effects were reversed by an AMPK inhibitor, confirming the pathway's central role.[1] Similar results were observed in oleic acid-treated HepG2 cells, a common in vitro model for hepatic steatosis.[5][6]

Table 2: Effects of Ginkgolide C on NAFLD/NASH Models

| Model | Parameter | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Western Diet-induced NASH Mice | Liver Damage | Ginkgolide C | Significantly alleviated | [1][6] |

| Hepatic Steatosis & Fibrosis | Ginkgolide C | Significantly alleviated | [1][6] | |

| Hepatic Inflammation | Ginkgolide C | Attenuated | [1][6] | |

| Insulin Resistance | Ginkgolide C | Markedly improved | [1][6] | |

| Oleic Acid-treated HepG2 Cells | Lipid Accumulation | Ginkgolide C (3-100 µM) | Significantly reduced | [5][6] |

| Sirt1/AMPK Pathway | Ginkgolide C (3-100 µM) | Significantly promoted expression/phosphorylation | [5] | |

| Lipogenesis Proteins (PPARγ, SREBP-1c) | Ginkgolide C | Expression suppressed | [4] |

| | β-oxidation Proteins (CPT-1, PPARα) | Ginkgolide C | Expression activated |[4] |

Insulin Resistance

By improving lipid metabolism and reducing inflammation, Ginkgolide C contributes to enhanced insulin sensitivity.[1][6] Studies using Ginkgo biloba extracts containing Ginkgolide C have shown improvements in the insulin signaling cascade.[12][13] In diet-induced obese rats, a Ginkgo biloba extract restored insulin-induced Akt phosphorylation and increased IRS-1 levels in muscle tissue.[12][13] A lipophilic extract from Ginkgo biloba was also found to enhance glucose uptake in C2C12 myotubes and improve insulin sensitivity by activating the AMPK pathway.[14][15]

Experimental Methodologies

Reproducibility is paramount in scientific research. This section details the typical protocols used in the studies cited in this guide.

In Vitro Anti-Adipogenesis Assay (3T3-L1 Cells)

This workflow is used to assess the effect of a compound on fat cell differentiation and lipid accumulation.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum.

-

Differentiation Induction: Once confluent, differentiation is induced using a cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin in DMEM with 10% fetal bovine serum (FBS).

-

Treatment: After 2 days, the medium is replaced with DMEM/10% FBS containing only insulin. From day 4 onwards, cells are maintained in DMEM/10% FBS, and treated with various concentrations of Ginkgolide C.

-

Analysis (Day 8-10):

-

Lipid Accumulation: Cells are fixed and stained with Oil Red O. The stain is then eluted with isopropanol (B130326) and quantified by measuring absorbance.

-

Gene/Protein Expression: Cells are lysed to extract RNA or protein. Real-time PCR is used to measure mRNA levels of genes like PPARγ and C/EBPα. Western blotting is used to measure protein levels of p-AMPK, p-ACC, ATGL, and HSL.[3][7]

-

Caption: Experimental workflow for assessing Ginkgolide C's anti-adipogenic effects.

In Vivo NASH Mouse Model

This protocol is used to evaluate a compound's efficacy in a diet-induced animal model of non-alcoholic steatohepatitis.

-

Animal Model: C57BL/6J mice are typically used.

-

Induction: Mice are fed a high-fat "Western Diet" (e.g., high in fat and fructose) for a period of several weeks (e.g., 12-16 weeks) to induce the NASH phenotype.

-

Treatment Groups:

-

Control Group (Standard Diet)

-

WD Group (Western Diet + Vehicle)

-

WD + Ginkgolide C (Various doses, e.g., low, medium, high)

-

(Optional) WD + GC + AMPK Inhibitor (e.g., Compound C) to confirm mechanism.

-

-

Administration: Ginkgolide C is administered daily, typically via oral gavage.

-

Endpoint Analysis: After the treatment period, animals are euthanized.

-

Blood Analysis: Serum is collected to measure levels of ALT, AST (liver enzymes), triglycerides, cholesterol, and glucose/insulin.

-

Liver Analysis: Livers are harvested, weighed, and sectioned. Histological analysis (H&E staining for steatosis, Sirius Red for fibrosis) is performed. Liver tissue is also used for protein and gene expression analysis (Western blot, PCR) to assess markers of inflammation, fibrosis, and the AMPK pathway.[1]

-

Conclusion and Future Directions

Ginkgolide C demonstrates significant potential as a therapeutic agent for metabolic disorders. Its multifaceted mechanism of action, centered on the activation of the AMPK/Sirt1 pathway and inhibition of NF-κB-mediated inflammation, allows it to simultaneously address lipotoxicity, adipogenesis, and inflammation. Preclinical data strongly support its efficacy in models of obesity, NAFLD/NASH, and insulin resistance.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of Ginkgolide C in patients with metabolic syndrome.[2][16]

-

Pharmacokinetics and Bioavailability: Further studies are needed to optimize dosing and delivery for maximum therapeutic benefit in humans.[8]

-

Synergistic Effects: Investigating the potential for synergistic effects when combined with existing metabolic disorder therapies could yield novel treatment strategies.

The robust preclinical evidence makes Ginkgolide C a compelling candidate for further development in the fight against metabolic diseases.

References

- 1. Ginkgolide C attenuated Western diet-induced non-alcoholic fatty liver disease via increasing AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of Ginkgo biloba on metabolic syndrome: A review. | Semantic Scholar [semanticscholar.org]

- 3. Ginkgolide C Suppresses Adipogenesis in 3T3-L1 Adipocytes via the AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ginkgolide C Suppresses Adipogenesis in 3T3-L1 Adipocytes via the AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beneficial effects of Ginkgo biloba extract on insulin signaling cascade, dyslipidemia, and body adiposity of diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beneficial effects of Ginkgo biloba extract on insulin signaling cascade, dyslipidemia, and body adiposity of diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Lipophilic Extract from Ginkgo biloba L. Leaves Promotes Glucose Uptake and Alleviates Palmitate-Induced Insulin Resistance in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of Ginkgo biloba on metabolic syndrome: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Ginkgolide C in Rat Plasma by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginkgolide C is a unique diterpenoid lactone found in the leaves of the Ginkgo biloba tree. It is one of the key active components responsible for the therapeutic effects of Ginkgo biloba extracts, which are widely used in traditional medicine and herbal supplements for their neuroprotective and cardiovascular benefits. Accurate and sensitive quantification of Ginkgolide C in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal products. This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ginkgolide C in rat plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and multiple reaction monitoring (MRM) for selective and sensitive detection.

Experimental Protocols

Materials and Reagents

-

Ginkgolide C (analytical standard, purity ≥98%)

-

Ketoprofen (B1673614) (internal standard, IS, purity ≥98%)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ginkgolide C and Ketoprofen in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the stock solutions with methanol:water (1:1, v/v) to prepare working standard solutions at various concentrations for calibration curves and quality control samples.

Sample Preparation Protocol

-

Plasma Thawing: Thaw frozen rat plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the Ketoprofen internal standard working solution (concentration to be optimized based on expected Ginkgolide C levels) to each plasma sample, except for the blank samples to which 10 µL of methanol is added.

-

Vortexing: Briefly vortex the samples for 10 seconds.

-

Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to each tube.

-

Vortex Mixing: Vortex the mixture vigorously for 2 minutes.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean microcentrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (Methanol:6 mM Ammonium Acetate, 60:40, v/v).[1]

-

Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at 13,000 rpm for 5 minutes.

-

Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography:

| Parameter | Condition |

| System | Agilent 1260 Infinity II or equivalent |

| Column | Shiseido C8 (150 mm × 2.0 mm, 5 µm)[1][2] |

| Mobile Phase | A: 6 mM Ammonium Acetate in WaterB: Methanol |

| Gradient | Isocratic: 60% B[1][2] |

| Flow Rate | 0.3 mL/min[1][2] |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[1][2] |

| Polarity | Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Nebulizer Gas | Nitrogen |

| Drying Gas Temp | 350°C |

| Drying Gas Flow | 10 L/min |

| Capillary Voltage | 3500 V |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Ginkgolide C | 439.1 | 383.1 | 200 | 25 |

| Ketoprofen (IS) | 253.0 | 209.0[3] | 200 | 15 |

Data Presentation

Method Validation Summary

The developed LC-MS/MS method was validated according to regulatory guidelines. The validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |

| Precision (RSD%) | Intra-day: < 10%Inter-day: < 12% |

| Accuracy (% Bias) | Within ±15% |

| Recovery (%) | 85 - 110% |

| Matrix Effect | Minimal, compensated by IS |

| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) |

Mandatory Visualization

Caption: Workflow for the quantitative analysis of Ginkgolide C.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantitative analysis of Ginkgolide C in rat plasma. The method is sensitive, specific, and reliable, making it suitable for a wide range of research and drug development applications. The provided experimental protocols and data serve as a valuable resource for scientists working on the analysis of ginkgolides and other natural products.

References

- 1. Simultaneous determination of ginkgolides A, B and K in human plasma by UPLC-MS/MS and its application to the pharmacokinetic study of Ginkgo Diterpene Lactone Meglumine Injection in humans - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 3. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Total Synthesis of Ginkgolide C: A Detailed Protocol for Researchers

Application Note & Protocol

Abstract

Ginkgolide C, a structurally complex diterpenoid trilactone isolated from the Ginkgo biloba tree, has attracted significant attention from the scientific community due to its potent biological activities, including its role as a neuroprotective agent and a platelet-activating factor antagonist. Its formidable molecular architecture, characterized by a rigid cage-like structure, a unique tert-butyl group, and twelve contiguous stereocenters, has rendered it a challenging target for total synthesis. This application note details the first and only successful total synthesis of (±)-Ginkgolide C, achieved by the research group of Louis Barriault at the University of Ottawa.[1][2][3][4][5][6] This protocol provides a comprehensive overview of the key synthetic strategies, experimental procedures, and quantitative data, intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The ginkgolides, a family of bioactive natural products, possess a highly oxygenated and compact hexacyclic framework.[1] Among them, Ginkgolide C stands out as the most complex member due to its eleven oxygenated carbons and twelve stereocenters.[1] The successful total synthesis of Ginkgolide C is a landmark achievement in synthetic organic chemistry, showcasing a masterful orchestration of carbon-carbon bond formations and intricate oxidation reactions.[1][4] This document outlines the 26-step synthesis, which also provides a pathway to the formal synthesis of Ginkgolides A and B.[4]

Synthetic Strategy Overview

The retrosynthetic analysis of Ginkgolide C by the Barriault group hinged on a convergent strategy, meticulously planning the construction of the polycyclic core. The key disconnections involved a late-stage aldol (B89426) reaction to forge the final carbocyclic ring and a series of carefully orchestrated oxidation and cyclization reactions to install the numerous oxygen functionalities.

A pivotal intermediate in this synthesis is a highly functionalized tricyclic core, which is assembled through a sequence of key reactions including a Claisen rearrangement, a ring-closing metathesis (RCM), and a Sonogashira coupling. The strategic installation of the characteristic tert-butyl group is achieved via a stereoselective cuprate (B13416276) addition. The final stages of the synthesis involve a series of selective oxidations and lactonizations to complete the intricate cage-like structure of Ginkgolide C.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram, illustrating the progression from commercially available starting materials to the final natural product.

Caption: Synthetic workflow for the total synthesis of Ginkgolide C.

Key Experimental Protocols

The following sections provide detailed methodologies for key transformations in the synthesis of Ginkgolide C.

Claisen Rearrangement for B-Ring Precursor Synthesis

This reaction establishes the critical C5 and C9 quaternary stereocenters.

-

Reaction: Acid-mediated combination of a cyclopentanone (B42830) derivative with an allylic alcohol, followed by a Claisen rearrangement.

-

Procedure: To a solution of the starting cyclopentanone ketal in a suitable solvent, the allylic alcohol and a catalytic amount of propionic acid are added. The reaction mixture is heated to induce the rearrangement.

-

Yield: High regio- and diastereocontrol is achieved in this step.[6]

Ring-Closing Metathesis (RCM)

Formation of the B-ring is accomplished using a Grubbs II catalyst.[1]

-

Reaction: Intramolecular olefin metathesis of a diene precursor.

-

Procedure: The diene substrate is dissolved in dichloromethane (B109758) and treated with Grubbs II catalyst. The reaction is stirred at reflux until completion.

-

Yield: 78% over three steps (including the Claisen rearrangement and subsequent conjugation).[1]

Sonogashira Coupling

Introduction of an alkyne moiety, a precursor for further cyclization.

-

Reaction: Palladium-catalyzed cross-coupling of a vinyl triflate with a terminal alkyne.

-

Procedure: The vinyl triflate is reacted with phenylacetylene (B144264) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst in the presence of an amine base.

-

Yield: 99%.[1]

Stereoselective tert-Butyl Group Installation

A crucial step to introduce the signature tert-butyl group of the ginkgolide family.

-

Reaction: Stereoselective cuprate addition to an enone intermediate.

-

Procedure: The enone substrate is treated with a tert-butyl cuprate reagent, prepared from t-butyllithium and copper(I) cyanide, at low temperature.

-

Yield: This step proceeds with high stereoselectivity.

Final Aldol Reaction and Lactonization

The culmination of the synthesis to form the final ring and complete the core structure.

-

Reaction: An intramolecular aldol reaction followed by lactonization.

-

Procedure: A late-stage intermediate is treated with a suitable base to induce the aldol condensation, followed by workup conditions that promote lactonization to furnish the hexacyclic core of Ginkgolide C.

Quantitative Data Summary

The following table summarizes the yields for key steps in the total synthesis of Ginkgolide C.

| Step No. | Reaction Name | Starting Material | Product | Yield (%) |

| 1-3 | Claisen Rearrangement, RCM, Conjugation | Commercially available materials | α,β-unsaturated ester | 78 (over 3 steps)[1] |

| 4 | Vinyl Triflate Formation | Ketone | Vinyl Triflate | 96[1] |

| 5 | Sonogashira Coupling | Vinyl Triflate | Enyne | 99[1] |

| 6 | α-Alkylation | α,β-unsaturated ester | α-alkylated ester | 93[1] |

| 7 | Epoxidation | Enyne | Lactone and β-epoxide | 35 (lactone), 51 (β-epoxide)[1] |

| 8 | Conversion to Alcohol | Lactone | Alcohol | 78[1] |

| 9 | α-Hydroxylation | Ketone | α-hydroxyketone | 92[1] |

| 10 | Oxidative Cleavage | Enol ether | Lactone | 73[1] |

| 11 | D-Lactone Formation | Lactol | D-Lactone | 83[1] |

| 12 | Final Deprotection | Acetate precursor | (±)-Ginkgolide C | 95[5] |

| Overall | Total Synthesis | Commercially available materials | (±)-Ginkgolide C | ~1% (over 26 steps) [5] |

Conclusion